Pramoxine hydrochloride

Vue d'ensemble

Description

Le chlorhydrate de pramoxine est un anesthésique local et un antiprurigineux découvert chez Abbott Laboratories en 1953. Il est largement utilisé pour soulager la douleur et les démangeaisons causées par des affections telles que les coups de soleil, les piqûres d'insectes, le sumac vénéneux et les coupures et égratignures mineures. Le composé est connu pour sa faible toxicité et son irritation minimale des muqueuses.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La préparation du chlorhydrate de pramoxine implique plusieurs étapes clés :

Formation d'éther : La réaction entre l'hydroquinone et le 1-bromobutane en conditions alcalines produit le 4-butoxyphénol.

Alkylation : Le 4-butoxyphénol est ensuite mis à réagir avec la 3-chloropropylmorpholine pour former la pramoxine.

Salification : La dernière étape consiste à convertir la pramoxine en son sel chlorhydrate en la faisant réagir avec de l'acide chlorhydrique.

Méthodes de production industrielle

La production industrielle du chlorhydrate de pramoxine suit une voie de synthèse similaire, mais elle est optimisée pour la fabrication à grande échelle. Le processus implique :

Réaction du parachlorophénol et du n-butane bromé : Cette réaction se produit en conditions alcalines pour produire le 4-n-butoxychlorobenzène.

Réaction de la morpholine et du 3-bromopropanol : Cette étape se produit également en conditions alcalines pour produire la N-(3-hydroxypropyl)morpholine.

Réaction finale et purification : Le 4-n-butoxychlorobenzène et la N-(3-hydroxypropyl)morpholine sont mis à réagir en conditions alcalines, puis extraits, lavés, séchés et salifiés pour obtenir du chlorhydrate de pramoxine à haute pureté et avec moins d'impuretés

Analyse Des Réactions Chimiques

Types de réactions

Le chlorhydrate de pramoxine subit diverses réactions chimiques, notamment :

Réactions de substitution : Le composé peut participer à des réactions de substitution nucléophile en raison de la présence du cycle morpholine.

Hydrolyse : Le chlorhydrate de pramoxine peut subir une hydrolyse en conditions acides ou basiques.

Réactifs et conditions courants

Conditions alcalines : Utilisées dans la synthèse des intermédiaires.

Acide chlorhydrique : Utilisé pour l'étape de salification afin de produire du chlorhydrate de pramoxine.

Principaux produits

4-Butoxyphénol : Un intermédiaire dans la synthèse de la pramoxine.

N-(3-Hydroxypropyl)morpholine : Un autre intermédiaire dans le processus de synthèse.

Applications de la recherche scientifique

Le chlorhydrate de pramoxine a un large éventail d'applications de recherche scientifique :

Chimie : Utilisé comme composé modèle dans des études sur les anesthésiques locaux.

Biologie : Étudié pour ses effets sur les membranes neuronales et les canaux ioniques.

Médecine : Largement utilisé dans les formulations topiques pour soulager la douleur et les démangeaisons.

Industrie : Incorporé dans des produits en vente libre comme les crèmes anti-démangeaisons, les préparations pour hémorroïdes et les antibiotiques topiques .

Mécanisme d'action

Le chlorhydrate de pramoxine agit en inhibant les canaux sodium dépendants du voltage sur les neurones. Cette inhibition diminue la perméabilité au sodium dans la cellule, stabilisant la membrane neuronale et empêchant l'initiation et la conduction des impulsions nerveuses. Par conséquent, le composé bloque efficacement les sensations de douleur et de démangeaisons .

Applications De Recherche Scientifique

Clinical Applications

Pramoxine hydrochloride has a range of clinical applications across different medical fields:

- Dermatology : It is primarily used to treat pruritus associated with conditions such as atopic dermatitis, uremic pruritus in hemodialysis patients, and other itchy dermatoses. Studies indicate that pramoxine is effective in controlling itch intensity, with a randomized controlled trial showing a 61% reduction in itch severity among patients using a 1% pramoxine lotion .

- Anorectal Disorders : Pramoxine is indicated for the relief of pain and itching associated with hemorrhoids and other anorectal conditions. Its ability to provide quick relief makes it a preferred choice in over-the-counter formulations for these issues .

- Combination Therapies : Pramoxine is often used in combination with other agents to enhance therapeutic outcomes. For instance, a formulation combining pramoxine with lactic acid has shown significant improvements in skin hydration and reduction of dryness and itch among patients with chronic skin conditions .

Formulations and Efficacy

Pramoxine is available in various formulations including creams, lotions, gels, and ointments. Each formulation has distinct characteristics that may influence patient preference and efficacy:

Case Studies

Several case studies have documented the clinical effectiveness of this compound:

- Chronic Pruritus in Hemodialysis Patients : A double-blind controlled trial involving 28 patients demonstrated that twice-daily application of 1% pramoxine lotion resulted in significant reductions in itch intensity compared to controls .

- Atopic Dermatitis Management : In a study involving 200 patients with various itchy dermatoses, pramoxine cream was found to be effective in controlling symptoms, particularly when used as part of a combination therapy with topical steroids .

- Improvement in Skin Hydration : A clinical trial involving 24 women reported that a combination of lactic acid (12%) neutralized with ammonium hydroxide and this compound (1%) significantly improved skin hydration levels over a week-long application period .

Mécanisme D'action

Pramoxine hydrochloride works by inhibiting voltage-gated sodium channels on neurons. This inhibition decreases sodium permeability into the cell, stabilizing the neuronal membrane and preventing the initiation and conduction of nerve impulses. As a result, the compound effectively blocks pain and itching sensations .

Comparaison Avec Des Composés Similaires

Le chlorhydrate de pramoxine est souvent comparé à d'autres anesthésiques locaux tels que :

Lidocaïne : Un autre anesthésique local largement utilisé avec un mécanisme d'action similaire mais une structure chimique différente.

Benzocaïne : Connu pour son utilisation dans le soulagement topique de la douleur, mais il a un potentiel plus élevé de provoquer des réactions allergiques.

Tétracaïne : Un anesthésique local puissant utilisé dans les procédures plus invasives.

Le chlorhydrate de pramoxine se démarque par sa faible toxicité, son irritation minimale des muqueuses et son efficacité dans les formulations en vente libre .

Activité Biologique

Pramoxine hydrochloride, commonly referred to as pramoxine, is a topical anesthetic and antipruritic agent widely used in dermatology and other medical fields. Its primary mechanism of action involves the inhibition of voltage-gated sodium channels, leading to a reduction in pain and itch sensations. This article provides a comprehensive overview of pramoxine's biological activity, including its pharmacodynamics, clinical efficacy, and research findings.

Pramoxine acts by reversibly binding to voltage-gated sodium channels on neuronal membranes. This binding stabilizes the membrane and prevents ionic fluctuations necessary for depolarization, effectively blocking action potential propagation. As a result, pramoxine diminishes the perception of pain and itch by interrupting the transmission of these sensations through peripheral nerves .

Pharmacodynamics

- Type : Local anesthetic and antipruritic

- Administration : Topical only; minimal systemic absorption

- Pharmacological Action : Inhibits voltage-gated sodium channels

- Onset of Action : Rapid relief from pruritus and pain

Clinical Applications

Pramoxine is utilized in various formulations for treating conditions such as:

- Minor cuts and burns

- Insect bites

- Rashes (e.g., poison ivy)

- Hemorrhoids

- Uremic pruritus in patients undergoing hemodialysis

Table 1: Summary of Clinical Studies on this compound

Case Studies

-

Uremic Pruritus Management :

A study involving hemodialysis patients demonstrated that a lotion containing 1% pramoxine significantly reduced itch intensity, achieving a 61% reduction compared to a mere 12% in the control group. This highlights pramoxine's potential as an effective treatment for chronic itch associated with renal failure . -

Dermatological Applications :

In a clinical trial assessing the efficacy of pramoxine cream for various dermatological conditions, it was found that 57% of participants experienced significant relief from itching , particularly those using cream formulations over gels .

Safety Profile

Pramoxine has a favorable safety profile, with minimal systemic absorption when applied topically. Common side effects are rare but may include localized irritation or allergic reactions. The compound is not associated with the typical side effects seen with "caine" type anesthetics, making it suitable for patients with sensitivities to these agents .

Propriétés

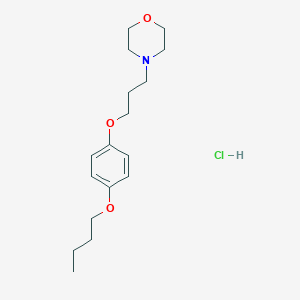

IUPAC Name |

4-[3-(4-butoxyphenoxy)propyl]morpholine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO3.ClH/c1-2-3-12-20-16-5-7-17(8-6-16)21-13-4-9-18-10-14-19-15-11-18;/h5-8H,2-4,9-15H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYCBXBCPLUFJID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)OCCCN2CCOCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

140-65-8 (Parent) | |

| Record name | Pramoxine hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2047777 | |

| Record name | Pramoxine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>49.5 [ug/mL] (The mean of the results at pH 7.4), Freely soluble in water | |

| Record name | SID855556 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | PRAMOXINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7220 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Local anesthetics block both the initiation and conduction of nerve impulses by decreasing the neuronal membrane's permeability to sodium ions. This reversibly stabilizes the membrane and inhibits depolarization, resulting in the failure of a propagated action potential and subsequent conduction blockade. /Local anesthetics/ | |

| Record name | PRAMOXINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7220 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals | |

CAS No. |

637-58-1 | |

| Record name | Pramoxine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=637-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pramoxine hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pramoxine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757847 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pramoxine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25573 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pramoxine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pramocaine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.267 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PRAMOXINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88AYB867L5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PRAMOXINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7220 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

181-183 °C | |

| Record name | PRAMOXINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7220 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.